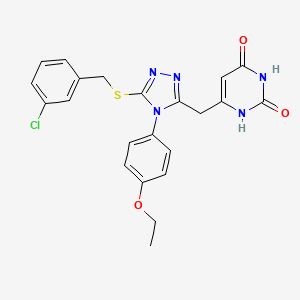

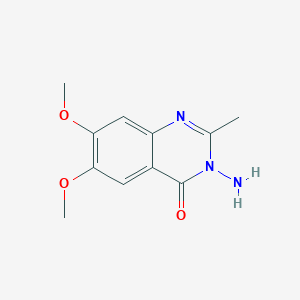

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as 2-methyl-3-amino-6,7-dimethoxyquinazolin-4(3H)-one, is a heterocyclic compound with a quinazolin-4(3H)-one core structure. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology.

Applications De Recherche Scientifique

Synthesis of Quinazolin Derivatives

The molecule "3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one" has been utilized in the synthesis of various quinazolin derivatives. These derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one and others, have been synthesized and characterized by elemental analysis, FT-IR, NMR techniques. The significance of these derivatives lies in their potential as antioxidants, demonstrated by their capacity to scavenge DPPH and Nitric oxide (NO) radicals, showcasing better or comparable scavenging capacity against common antioxidants like ascorbic acid (Al-azawi, 2016).

Schiff Bases as Corrosion Inhibitors

Schiff bases derived from 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, specifically BZ3 and BZ4, have been employed as highly efficient inhibitors of mild steel corrosion in corrosive acid. The inhibition efficiencies were remarkable, with BZ4 and BZ3 achieving efficiencies of 96% and 92% respectively, at the maximum tested concentration. These studies provide crucial insights into the structure-activity relationship of these compounds and their potential industrial applications (Jamil et al., 2018).

Biological Applications

Antituberculosis Activity

A series of novel scaffold-based 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds were synthesized and evaluated for their in vitro activity against the H37Ra strain of Mycobacterium tuberculosis. The study discovered several analogs with potent anti-tuberculosis activity, indicating the potential of these compounds in developing new anti-tuberculosis agents (Panneerselvam et al., 2016).

Anticonvulsant Activity

N3 aryl/heteroaryl substituted 2-((benzyloxy and phenylthio) methyl) 6,7-dimethoxyquinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity. The compounds were tested using various epilepsy models, and among them, compound 8f displayed a significant activity profile with minimum neurotoxicity, indicating its potential as a therapeutic agent for epilepsy (Das et al., 2014).

Cerebroprotective Activity

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cerebroprotective properties. The study aimed to investigate the potential of these derivatives in treating neurodegenerative conditions like Alzheimer's disease and cerebral ischemia. Among the derivatives, compounds 3i, 3j, and 3k showed the most pronounced cerebrotropic activity, positioning them as promising candidates for further research (Chiriapkin et al., 2022).

Propriétés

IUPAC Name |

3-amino-6,7-dimethoxy-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWQQVCMYRGUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)

![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)

![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)